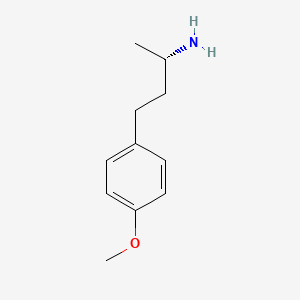

(S)-4-(4-Methoxyphenyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(4-methoxyphenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHAKVPFYWWNOW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101270574 | |

| Record name | (αS)-4-Methoxy-α-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66264-86-6 | |

| Record name | (αS)-4-Methoxy-α-methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66264-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Methoxy-α-methylbenzenepropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101270574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-(p-methoxyphenyl)-1-methylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 4 4 Methoxyphenyl Butan 2 Amine

Chemo-Enzymatic Pathways to Enantiopure (S)-4-(4-Methoxyphenyl)butan-2-amine

Stereoselective ω-Transaminase (ATA) Catalysis for Amine Formation

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor nih.govrsc.org. Their ability to perform this transformation on non-α-keto substrates makes them powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones illinois.eduresearchgate.net. The use of an (S)-selective ω-transaminase is the key step in establishing the desired stereochemistry in the final product.

For industrial applications, the stability and reusability of enzymes are paramount. Immobilization is a key strategy to enhance the operational stability of ω-transaminases, allowing them to withstand process conditions and be easily separated from the reaction mixture for reuse researchgate.net. Various materials, including polymeric resins and magnetic nanoparticles, have been successfully used as supports researchgate.net.

In a specific application for producing chiral amines, an (S)-selective amino transaminase (ATA) was successfully immobilized on a 2D ITQ-2 zeolite support through electrostatic interactions. This method resulted in a highly stable and active biocatalyst. Research into the optimal enzyme loading on the support showed that the amount of immobilized enzyme is directly proportional to the resulting activity of the biocatalyst. The efficiency of immobilization can be fine-tuned by adjusting the initial ratio of the enzyme to the support material, as detailed in the table below.

| Initial Enzyme/Support Ratio (mg/g) | Immobilization Level (%) | Immobilized Enzyme per Gram of Support (mg ATA/g) |

|---|---|---|

| 20 | 98 | 19.6 |

| 40 | 95 | 38.0 |

| 50 | 81 | 40.5 |

| 80 | 49 | 38.0 |

This table presents data on the optimization of enzyme loading, showing the relationship between the initial enzyme-to-support ratio and the resulting immobilization level and final enzyme concentration on the support.

The catalytic efficiency of ω-transaminases is highly dependent on reaction conditions such as pH, temperature, and the choice of cofactors and co-solvents rsc.orgdtu.dk. The transamination reaction is often equilibrium-limited. To drive the reaction towards the formation of the desired amine product, a large excess of an inexpensive amino donor, such as isopropylamine, is commonly used. The removal of the acetone (B3395972) co-product also helps to shift the equilibrium favorably almacgroup.com.

Studies on the transamination of 4-(4-methoxyphenyl)-2-butanone (B1665111) using an immobilized (S)-ATA on a zeolite support have investigated the effect of pH on catalytic activity. The optimal performance for both the free and the immobilized enzyme was observed at a neutral pH of 7.0. Deviations to either acidic (pH 5) or basic (pH 9) conditions were found to be detrimental to enzyme activity. The reaction temperature is also a critical parameter, with studies often conducted at temperatures between 35°C and 50°C to ensure both high enzyme activity and stability nih.govnih.gov. The pyridoxal-5'-phosphate (PLP) cofactor is essential for the catalytic mechanism and must be present in the reaction mixture nih.gov.

Precursor Synthesis via Chemo-Catalytic Cascade Reactions

The synthesis of the prochiral ketone, 4-(4-methoxyphenyl)-2-butanone, is a critical prerequisite for the biocatalytic amination step. Efficient chemical methods, particularly one-pot cascade reactions, are employed to produce this precursor from readily available starting materials.

A highly effective method for synthesizing 4-(4-methoxyphenyl)-2-butanone is a one-pot process that combines an aldol (B89426) condensation with a selective hydrogenation reaction. This tandem, or cascade, approach streamlines the synthesis, reduces waste, and avoids the need to isolate intermediates dicp.ac.cn.

The process begins with the base-catalyzed aldol condensation of 4-methoxybenzaldehyde and acetone. This reaction forms an α,β-unsaturated ketone intermediate. In the same pot, this intermediate is then selectively hydrogenated at the carbon-carbon double bond to yield the final saturated ketone, 4-(4-methoxyphenyl)-2-butanone. This tandem reaction can be efficiently catalyzed by a bifunctional catalyst, such as palladium nanoparticles supported on magnesium oxide (Pd/MgO), which provides both the basic sites for the condensation and the metallic sites for the hydrogenation nih.gov. This approach represents a sophisticated strategy for precursor synthesis, seamlessly integrating two distinct chemical transformations into a single, efficient operation.

Asymmetric Catalytic Hydrogenation and Reductive Amination

Asymmetric catalytic hydrogenation and reductive amination are among the most powerful and atom-economical methods for producing chiral amines from prochiral ketones. acs.org These reactions involve the conversion of a carbonyl group to an amine via an imine or iminium ion intermediate, with stereocontrol exerted by a chiral catalyst. researchgate.net Direct asymmetric reductive amination (DARA) is particularly attractive as it combines the imine formation and reduction steps into a single, efficient process using molecular hydrogen as the reductant. nih.gov

The direct asymmetric reductive amination of ketones, such as the precursor 4-(4-methoxyphenyl)butan-2-one, relies heavily on the development of sophisticated transition metal catalysts. Iridium (Ir) and Ruthenium (Ru) complexes are preeminent in this field, demonstrating high activity and selectivity. acs.org

Iridium-based catalysts have shown exceptional performance in the asymmetric hydrogenation of sterically hindered N-aryl alkylarylamines. acs.org For the synthesis of tertiary chiral amines, iridium complexes paired with phosphoramidite ligands have proven effective, operating under mild conditions (0–25 °C) and demonstrating the viability of using secondary amines as nitrogen sources in DARA. nih.govrsc.org

Ruthenium catalysts are also widely employed. For instance, Ru-Pybox complexes can yield corresponding amines with excellent enantioselectivities (up to 99% ee) in the hydrogenation of N-aryl imines. acs.org The development of catalysts has also extended to more earth-abundant metals, with recent advances showing efficient nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters using P-stereogenic dialkyl phosphine ligands. acs.org These developments highlight a trend towards catalysts that are not only efficient but also more sustainable.

Key Transition Metals in Asymmetric Reductive Amination:

Iridium (Ir): Highly effective for a broad range of substrates, including sterically hindered imines. Often used with phosphoramidite or P,N-type ligands. acs.org

Ruthenium (Ru): Well-established for ketone and imine hydrogenation, frequently used with diphosphine and diamine ligands. nih.gov

Rhodium (Rh): A common choice for asymmetric hydrogenation, though in some direct reductive amination cases, it has been shown to provide lower enantioselectivity compared to iridium. nih.gov

Nickel (Ni): An emerging, cost-effective alternative to precious metals, showing promise with specific P-stereogenic ligands. acs.org

The efficacy of a transition metal catalyst is critically dependent on the structure of its chiral ligand. The ligand framework is responsible for creating a chiral environment around the metal center, which directs the stereochemical outcome of the hydrogenation. Significant research has focused on developing ligand toolboxes with diverse electronic and steric properties to achieve high enantioselectivity for a wide array of substrates. nih.govresearchgate.net

Major Classes of Chiral Ligands:

Phosphoramidites: These ligands, often based on a BINOL backbone, are highly modular. nih.gov Their steric and electronic properties can be fine-tuned by modifying both the BINOL component and the amine moiety. This adaptability makes them powerful tools for optimizing catalyst performance for specific reactions. nih.gov

Diphosphine Ligands: Chiral diphosphines, such as those inspired by DIOP or possessing atropisomeric backbones, are of central importance in asymmetric synthesis. nih.govresearchgate.net Ligands like f-Binaphane have been successfully paired with iridium to catalyze the hydrogenation of sterically hindered N-aryl imines. acs.org

P,N Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as those in Ir-MaxPHOX catalysts, have demonstrated high performance in the hydrogenation of a wide range of olefins and imines.

Optimization involves screening a library of these ligands to identify the ideal match for the substrate, 4-(4-methoxyphenyl)butan-2-one, and the chosen nitrogen source. The goal is to maximize the energy difference between the transition states leading to the (S) and (R) enantiomers, thereby achieving high enantiomeric excess (ee).

While specific data for the asymmetric reductive amination of 4-(4-methoxyphenyl)butan-2-one is not extensively published, the substrate scope of modern catalytic systems allows for strong predictions of their efficacy. The substrate is an aryl alkyl ketone, a class for which high enantioselectivities have been achieved.

Studies on analogous substrates, such as acetophenone derivatives, provide insight into the potential performance. For instance, the direct asymmetric reductive amination of acetophenones with various secondary amines using an Ir/phosphoramidite system has yielded tertiary amines with high enantioselectivity. The synthesis of (S)-rivastigmine, which starts from meta-hydroxyacetophenone, was achieved in 91% ee, showcasing the method's applicability to structurally similar pharmaceutical intermediates. nih.gov

| Substrate (Aryl Ketone) | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetophenone | Ir / (R,R)-f-Binaphane | N-Phenyl-1-phenylethanamine | 90% | acs.org |

| meta-Hydroxyacetophenone | Ir / Phosphoramidite Ligand | (S)-Rivastigmine Precursor | 91% | nih.gov |

| N-Aryl Imino Esters | Ni / BenzP* Ligand | Chiral α-Aryl Glycines | up to 98% | acs.org |

These results indicate that high enantioselectivity (>90% ee) is a realistic target for the synthesis of this compound using a well-optimized Ir- or Ru-based catalyst system.

Process Intensification in this compound Synthesis

Process intensification through continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction steps into a single, uninterrupted operation. acs.orgnih.govflinders.edu.au

Continuous flow systems are increasingly being adopted for the synthesis of chiral amines, which are vital building blocks for active pharmaceutical ingredients (APIs). rsc.org This approach is well-suited for catalytic reactions, where solid-supported catalysts or biocatalysts can be packed into columns or reactors. The substrate solution flows through the packed bed, where the transformation occurs, yielding a continuous stream of product. frontiersin.org

For chiral amine synthesis, biocatalytic routes using enzymes like transaminases have been successfully implemented in continuous flow. rsc.org These enzymes can produce chiral amines with excellent enantioselectivity under mild conditions. Immobilizing the enzyme allows for easy separation from the product stream and enhances catalyst stability and reusability. frontiersin.org Similarly, chiral transition metal catalysts can be heterogenized on solid supports for use in packed-bed reactors, enabling their application in continuous manufacturing processes. researchgate.net

A prime example relevant to the target molecule is the successful three-step telescoped flow synthesis of its direct precursor, 4-(4-methoxyphenyl)butan-2-one. researchgate.net This process involved three distinct micropacked bed reactors connected in series:

Oxidation: 4-Methoxybenzyl alcohol was oxidized over a 1 wt% AuPd/TiO₂ catalyst.

C-C Coupling: The resulting aldehyde was coupled with acetone over an anatase TiO₂ catalyst.

Reduction: The final enone intermediate was selectively reduced using a 1 wt% Pt/TiO₂ catalyst.

Diastereomeric Resolution Techniques for Amine Enantiomers

The synthesis of enantiomerically pure amines is a critical endeavor in modern organic chemistry, particularly within the pharmaceutical industry where the stereochemistry of a molecule can profoundly influence its pharmacological activity. One of the most established and industrially viable methods for separating a racemic mixture of chiral amines is through diastereomeric resolution. This classical technique leverages the formation of diastereomeric salts, which, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by fractional crystallization. researchgate.netlibretexts.org

The fundamental principle of this method involves the reaction of a racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This acid-base reaction generates a mixture of two diastereomeric salts. For a racemic amine denoted as (R/S)-Amine and a chiral resolving agent (S)-Acid, the resulting salts would be [(R)-Amine·(S)-Acid] and [(S)-Amine·(S)-Acid]. These diastereomers can then be separated based on differences in their crystal lattice energies and solvation properties, which manifest as differential solubility in a carefully selected solvent system. uspto.govresearchgate.net

The choice of both the resolving agent and the solvent is paramount to the success of the resolution. Commonly employed chiral acids for the resolution of amines include tartaric acid, O,O'-dibenzoyltartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orgnih.gov The ideal solvent or solvent mixture should maximize the solubility difference between the two diastereomeric salts, enabling the less soluble salt to selectively crystallize while the more soluble one remains in the mother liquor. mdma.ch

Once the less soluble diastereomeric salt has been isolated in high purity, typically through filtration and washing, the desired enantiomerically pure amine can be liberated. This is usually achieved by treating the salt with a base, such as sodium hydroxide, which deprotonates the amine and regenerates the free amine. Subsequent extraction into an organic solvent separates the amine from the aqueous layer containing the salt of the resolving agent. uspto.gov

While specific diastereomeric resolution data for 4-(4-methoxyphenyl)butan-2-amine (B1362676) is not extensively detailed in publicly available literature, the resolution of structurally analogous phenethylamine (B48288) and amphetamine derivatives provides a clear and representative illustration of the methodology. For instance, the resolution of racemic 1-phenylethylamine (B125046) using (+)-tartaric acid in methanol (B129727) is a well-documented procedure. uspto.govorgsyn.org Similarly, methamphetamine has been effectively resolved using O,O'-dibenzoyl-(2R,3R)-tartaric acid. mdma.ch

The following table summarizes the experimental conditions for the resolution of a racemic methamphetamine, a compound structurally related to 4-(4-methoxyphenyl)butan-2-amine.

Table 1: Diastereomeric Resolution of Racemic Methamphetamine

| Resolving Agent | Racemic Amine | Solvent System | Molar Ratio (Amine:Acid) | Yield of Precipitated Salt | Optical Purity of Precipitated Salt | Reference |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Methamphetamine | Dichloroethane/Water/Methanol | 4:1 | 80-95% | 85-98% e.e. | mdma.ch |

The data demonstrates that by carefully selecting the resolving agent and a multi-component solvent system, high yields and excellent enantiomeric purities can be achieved in a single crystallization step. mdma.ch This approach remains a powerful and economical tool for the large-scale production of single-enantiomer amines like this compound.

Analytical and Spectroscopic Research Techniques for S 4 4 Methoxyphenyl Butan 2 Amine

Enantiomeric Excess Determination and Chiral Purity Analysis

A critical quality attribute of (S)-4-(4-Methoxyphenyl)butan-2-amine is its enantiomeric purity. The presence of its unwanted enantiomer, (R)-4-(4-Methoxyphenyl)butan-2-amine, can have significant implications. Therefore, precise and validated analytical methods are required to quantify the enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. chromatographyonline.com The development of a robust chiral HPLC method for this compound involves a systematic process of selecting an appropriate chiral stationary phase (CSP) and optimizing mobile phase conditions to achieve baseline separation of the enantiomers. nih.gov

Method Development: The process typically begins with screening a variety of CSPs. nih.gov For amines, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns (donor-acceptor phases) are often effective. nih.govresearchgate.net For instance, a method developed for the structurally related compound β-amino-β-(4-methoxyphenyl) propionic acid successfully used a (R, R) Whelk-01 column, a Pirkle-type CSP. researchgate.net Separation can be attempted under different modes, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comnih.gov

Normal-Phase: Uses non-polar mobile phases like hexane, typically with an alcohol modifier such as isopropanol (B130326) or ethanol. An acidic or basic additive may be required to improve peak shape and resolution for amine compounds. nih.gov

Reversed-Phase: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol (B129727). This mode is often preferred for its compatibility with mass spectrometry. researchgate.net

Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with additives, providing a different selectivity compared to normal or reversed-phase conditions. nih.gov

Optimization involves adjusting the mobile phase composition, flow rate, and column temperature to maximize resolution (Rs) between the enantiomeric peaks, which should ideally be greater than 2.0. nih.govresearchgate.net

Method Validation: Once optimal separation is achieved, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy. nih.govresearchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and potential impurities. researchgate.net

Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the unwanted enantiomer that can be reliably detected and quantified, respectively. This is crucial for controlling chiral impurities at very low levels. researchgate.netresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. researchgate.netresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and temperature. researchgate.net

| Parameter | Typical Condition/Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide or Pirkle-type, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) (Normal Phase) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm or 275 nm |

| Resolution (Rs) | > 2.0 |

| LOQ for (R)-enantiomer | Typically ≤ 0.1% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities and related substances that may arise during the synthesis of this compound. These can include starting materials, intermediates, by-products, and regioisomers.

Analysis of structurally similar amines by GC-MS can be challenging due to the potential for co-elution and similar fragmentation patterns between isomers. ojp.gov For example, regioisomers of methoxyphenyl-butanamines can produce very similar mass spectra, making unambiguous identification difficult without authentic reference standards. ojp.gov

To overcome these challenges, chemical derivatization is frequently employed prior to GC-MS analysis. jfda-online.com Derivatizing the primary amine group of this compound with reagents such as perfluoroacylating agents (e.g., trifluoroacetic anhydride, TFAA, or heptafluorobutyric anhydride, HFBA) can:

Improve Chromatographic Properties: Derivatization increases volatility and reduces interactions with the GC column, leading to better peak shape and resolution. jfda-online.com

Enhance Mass Spectral Specificity: The derivatives often exhibit more distinctive fragmentation patterns, allowing for clearer differentiation between closely related isomers and impurities. ojp.govjfda-online.com

GC-MS methods are crucial for impurity profiling, where the goal is to create a comprehensive list of all potential and actual impurities in a sample. thermofisher.com High-resolution mass spectrometry (HRMS) coupled with GC can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities and facilitating their structural elucidation. thermofisher.com

Advanced Spectroscopic Characterization for Structural Confirmation and Purity Assessment

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would confirm the presence of all key structural elements. Expected signals include two distinct doublets in the aromatic region (AA'BB' system) for the para-substituted phenyl ring, a singlet around 3.8 ppm for the methoxy (B1213986) (-OCH₃) protons, and a series of multiplets for the protons of the butane (B89635) chain. The proton at the chiral center (C2) would appear as a multiplet, coupled to both the adjacent methyl and methylene (B1212753) protons.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include those for the quaternary aromatic carbon attached to the methoxy group (~158 ppm), the other aromatic carbons, the methoxy carbon (~55 ppm), and the distinct signals for the four carbons of the butan-amine chain.

| Assignment | Expected ¹H NMR Shift (δ, ppm) | Expected ¹³C NMR Shift (δ, ppm) |

|---|---|---|

| Ar-H (ortho to OCH₃) | ~7.1 | ~129-130 |

| Ar-H (meta to OCH₃) | ~6.8 | ~114 |

| Ar-C-OCH₃ | - | ~158 |

| Ar-C-CH₂ | - | ~133 |

| -OCH₃ | ~3.8 (s) | ~55 |

| -CH(NH₂)- | ~3.0-3.2 (m) | ~48-50 |

| -CH₂-CH₂-Ar | ~2.6-2.8 (m) | ~32 |

| -CH₂-CH(NH₂)- | ~1.6-1.8 (m) | ~45 |

| -CH₃ | ~1.1-1.2 (d) | ~23 |

Note: Expected shifts are estimates based on structurally similar compounds and may vary depending on solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides structural clues through analysis of its fragmentation pattern. For 4-(4-Methoxyphenyl)butan-2-amine (B1362676), the molecular formula is C₁₁H₁₇NO, with a monoisotopic mass of approximately 179.13 Da. uni.lu

Electron Ionization (EI-MS): This technique would likely show a molecular ion peak (M⁺) at m/z 179. The dominant fragmentation pathway for phenethylamines often involves cleavage beta to the nitrogen atom, which for this compound would lead to a characteristic base peak at m/z 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment. Another significant fragment would be the tropylium-type ion from the methoxybenzyl moiety at m/z 121.

Electrospray Ionization (ESI-MS): A softer ionization technique, ESI would prominently feature the protonated molecule [M+H]⁺ at m/z 180.1. uni.lu Collision-induced dissociation (MS/MS) of this ion could then be used to generate specific fragments for structural confirmation.

| Adduct/Fragment | Technique | Predicted m/z | Possible Identity |

|---|---|---|---|

| [M+H]⁺ | ESI | 180.13829 | Protonated Molecule |

| [M+Na]⁺ | ESI | 202.12023 | Sodium Adduct |

| Molecular Ion (M⁺) | EI | 179.1 | Radical Cation |

| Fragment | EI/MS-MS | 121.1 | [CH₃O-C₇H₆]⁺ (Methoxy-tropylium ion) |

| Fragment (Base Peak) | EI/MS-MS | 44.1 | [CH₃CHNH₂]⁺ |

Predicted m/z values from PubChem. uni.lu

Application of Process Analytical Technology (PAT) in Monitoring Asymmetric Syntheses

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw materials, in-process materials, and final products. researchgate.net For the production of an enantiomerically pure compound like this compound, PAT is invaluable for monitoring and controlling the asymmetric synthesis in real time. nih.govresearchgate.net

Asymmetric syntheses, such as enzymatic kinetic resolutions or chemoenzymatic dynamic kinetic resolutions (DKR), are common routes to chiral amines. nih.govnih.gov These processes require careful control to maximize yield and enantioselectivity. nih.govresearchgate.net PAT enables this by providing a continuous stream of data on the reaction's progress.

PAT Tools and Applications:

In-situ Spectroscopy: Probes can be inserted directly into the reactor to monitor the reaction mixture without the need for sampling. Common spectroscopic tools include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can track the concentrations of reactants, products, and intermediates by monitoring their characteristic vibrational bands. rsc.org For example, the disappearance of a ketone starting material and the appearance of the amine product can be followed in real time.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for monitoring chromophoric species involved in the reaction. rsc.org

Real-Time Chiral Analysis: While challenging, online or at-line HPLC systems can be integrated into a PAT framework. This allows for near-real-time monitoring of the enantiomeric excess (e.e.) of the product, which is a critical quality attribute. This data allows chemists to determine the optimal reaction endpoint to achieve the desired purity and yield.

Chemometrics: The large datasets generated by spectroscopic tools are processed using multivariate analysis (chemometrics). youtube.com These statistical models can correlate the spectral data with critical process parameters (e.g., concentration, temperature) and critical quality attributes (e.g., enantiomeric excess), enabling predictive control over the synthesis. youtube.com

By implementing PAT, the synthesis of this compound can be better understood and controlled, leading to a more robust, efficient, and consistent manufacturing process. researchgate.net

Computational Chemistry and in Silico Approaches for S 4 4 Methoxyphenyl Butan 2 Amine Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uiuc.edu This method is crucial in drug design for understanding how a ligand, such as (S)-4-(4-Methoxyphenyl)butan-2-amine, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on structurally related phenethylamine (B48288) derivatives. For instance, research on phenethylamines often involves docking them into the binding sites of neurotransmitter receptors or transporters, such as the dopamine (B1211576) transporter (DAT) or serotonin (B10506) receptors (5-HTRs), to explore their potential psychoactive or therapeutic effects. biomolther.orgkoreascience.kr

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the chosen protein target. The docking simulation would then generate various possible binding poses, ranked by their predicted binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the methoxyphenyl group and aromatic residues in the binding site, would be analyzed to understand the structural basis of binding. rasayanjournal.co.inresearchgate.net The stereochemistry of the (S)-enantiomer would be critical in determining the precise fit and interaction pattern within the chiral environment of the protein's active site.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

|---|---|---|---|

| Dopamine Transporter (DAT) | -8.5 | ASP79, SER149 | Hydrogen Bond with amine group |

| PHE326, TYR156 | Pi-stacking with methoxyphenyl ring | ||

| Serotonin 2A Receptor (5-HT2A) | -9.2 | SER242, THR160 | Hydrogen Bond with amine group |

| TRP336, PHE340 | Hydrophobic interaction with butyl chain |

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is essential as the bioactive conformation—the shape it adopts when binding to a target—may not be its lowest energy state in isolation. mdpi.com

Computational methods such as molecular mechanics and quantum mechanics are employed to explore the potential energy surface of the molecule and identify stable conformers. nih.gov For chiral phenylethylamines, studies have shown that they can exist in either extended (anti) or folded (gauche) conformations. rsc.org In the folded conformation, the amine group can interact with the aromatic ring via a weak N-H•••π interaction, which can be a stabilizing factor. rsc.org

The exploration of the conformational energy landscape for this compound would reveal the relative energies of its different conformers and the energy barriers between them. This information is vital for understanding its dynamic behavior and for selecting appropriate conformers for molecular docking studies. The chirality at the second carbon of the butane (B89635) chain will significantly influence the conformational landscape. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Gauche 1 | ~60° | 0.00 | Folded, potential N-H•••π interaction |

| Anti | ~180° | 0.75 | Extended conformation |

| Gauche 2 | ~-60° | 1.20 | Folded, sterically less favorable |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. QSAR is a valuable tool in drug discovery for predicting the activity of new compounds and for optimizing lead structures. tandfonline.com

For a class of compounds like phenethylamines, QSAR studies have been conducted to predict various activities, including receptor binding affinity and psychotomimetic effects. tandfonline.combiomolther.org These studies typically use a range of descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

A QSAR study involving this compound would begin with a dataset of structurally related compounds with known biological activities. Molecular descriptors for each compound would be calculated, and statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a predictive model. The resulting QSAR model could then be used to estimate the activity of this compound and to suggest modifications to its structure that might enhance its desired activity. nih.gov

Table 3: Example of Molecular Descriptors Used in QSAR Studies of Phenethylamines

| Descriptor | Description | Typical Value Range for Phenethylamines |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 1.5 - 4.0 |

| Molecular Weight | The mass of the molecule. | 150 - 300 g/mol |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, a predictor of drug transport properties. | 20 - 60 Ų |

| Dipole Moment | A measure of the polarity of the molecule. | 1.0 - 3.0 Debye |

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties Relevant to Drug Design

In silico ADMET prediction is a crucial component of modern drug discovery, aiming to identify potential liabilities of a drug candidate early in the development process. nih.govresearchgate.net These computational models predict a wide range of properties, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities. researchgate.netnih.gov

For this compound, various ADMET properties can be predicted using commercially available software or web-based tools. youtube.com These predictions are based on the compound's structure and are derived from large datasets of experimental results for other chemicals. For example, properties like lipophilicity (LogP) and aqueous solubility are key determinants of oral absorption. Predictions of metabolism often focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Toxicity predictions can flag potential issues such as hERG channel inhibition (a risk for cardiotoxicity) or mutagenicity. nih.gov

While these predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds and for designing molecules with more favorable drug-like properties.

Table 4: Predicted ADMET Properties for this compound (Illustrative)

| ADMET Property | Predicted Value/Classification | Implication for Drug Design |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Likely | May have central nervous system effects. |

| CYP2D6 Substrate | Probable | Potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Lower likelihood of certain cardiac side effects. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

Applications of S 4 4 Methoxyphenyl Butan 2 Amine As a Chiral Building Block

Stereoselective Synthesis of Active Pharmaceutical Ingredients (APIs)

Chiral amines are fundamental components in a vast number of pharmaceutical compounds, influencing their pharmacological and toxicological profiles. yale.eduosi.lvnih.gov The specific stereoisomer (S)-4-(4-Methoxyphenyl)butan-2-amine, or its precursor ketone, is integral to the synthesis of important APIs.

This compound is structurally related to a key precursor in the synthesis of Dobutamine (B195870), a synthetic catecholamine used to treat cardiac insufficiency. google.comnih.gov The synthesis of Dobutamine is often achieved through the reductive amination of the ketone precursor, 4-(4-methoxyphenyl)butan-2-one. google.comgoogleapis.com In this process, the ketone is reacted with a suitable amine, such as homoveratrylamine or dopamine (B1211576) hydrochloride, under reducing conditions to form the final drug structure. google.comgoogleapis.com

The structure of 4-(4-methoxyphenyl)butan-2-amine (B1362676) is also found within known impurities of Dobutamine, such as Dobutamine EP Impurity C. This impurity is chemically identified as (2RS)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine. google.com The presence and synthesis of such impurities are critical aspects of quality control in pharmaceutical manufacturing.

Below is a table of key compounds related to the synthesis of Dobutamine.

| Compound Name | Molecular Formula | CAS Number | Role/Relation |

| Dobutamine | C₁₈H₂₃NO₃ | 34368-04-2 | Active Pharmaceutical Ingredient nih.gov |

| 4-(4-Methoxyphenyl)butan-2-one | C₁₁H₁₄O₂ | 104-20-1 | Key synthetic precursor to the amine google.comresearchgate.net |

| This compound | C₁₁H₁₇NO | 66264-86-6 (unspecified stereochem) | Chiral Building Block researchgate.net |

| Dobutamine EP Impurity C | C₂₁H₂₉NO₃ | 61413-44-3 (free base) | Process Impurity google.com |

The structural motif of this compound is a valuable scaffold for the development of new therapeutic agents. Researchers have incorporated this chiral amine into various molecular frameworks to create novel drug candidates with a range of potential pharmacological activities.

In another therapeutic area, derivatives have been developed as high-affinity antagonists for the dopamine D3 receptor, which is a target for treating conditions like schizophrenia and substance abuse. nih.gov For example, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been synthesized, utilizing a butylamine (B146782) linker that is structurally analogous to the compound of interest. nih.gov

Furthermore, the synthesis of HBK-10, a novel 2-methoxyphenylpiperazine derivative, was developed for its potential antidepressant-like properties. mdpi.com The synthesis of HBK-10, or N-(3-(2,6-dimethylphenoxy)propyl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine, uses 1-(4-(2-methoxyphenyl)piperazin-1-yl)butan-2-amine as a key intermediate, demonstrating the utility of this chemical backbone in creating new central nervous system drug candidates. mdpi.com

Synthesis of Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, this compound finds application in the agrochemical sector. A patent details the preparation of 4-(p-methoxyphenyl)-2-amino-butane and its use as an active ingredient in insecticidal compositions. google.comgoogle.com The compound has been shown to exhibit significant growth inhibitory and antifeedant activities against various insect larvae, such as Spilarctia obliqua. google.comgoogle.comgoogle.com This makes it a valuable component for developing ecologically safer and environmentally sound insecticides to manage phytopathogenic insects and mites. google.comgoogle.com The synthesis described in the patent starts from 4-(p-hydroxyphenyl)-butan-2-ol, which is isolated from the leaves of the Himalayan yew, Taxus wallichiana. google.com

| Agrochemical Compound | Molecular Formula | Application | Target Pest Example |

| 4-(p-Methoxyphenyl)-2-aminobutane | C₁₁H₁₇NO | Insecticide, Antifeedant, Growth Inhibitor | Spilarctia obliqua google.comgoogle.comgoogle.com |

Advanced Materials and Functional Molecules (e.g., Schiff Bases for Nanoparticle Surface Modification)

The primary amine group in this compound makes it an excellent candidate for creating more complex functional molecules, such as Schiff bases. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. nih.goveijppr.com This reaction is a versatile method for linking molecules together and is widely used in materials science.

Schiff base chemistry is frequently employed for the surface modification of nanomaterials. researchgate.netresearchgate.net Functionalizing nanoparticles with organic molecules like chiral Schiff bases can impart specific properties, turning them into highly selective sensors, catalysts, or drug delivery vehicles. researchgate.netresearchgate.net The process typically involves reacting an amine-containing molecule with aldehyde or ketone groups present on the surface of a nanoparticle. researchgate.net

While specific literature detailing the use of this compound for nanoparticle modification is not prevalent, the chemical principles strongly support its suitability for such applications. The formation of a chiral Schiff base on a nanoparticle surface could introduce stereoselectivity, which is highly desirable for creating enantioselective catalysts or sensors capable of distinguishing between different chiral molecules. nih.govacs.org

Challenges and Future Directions in S 4 4 Methoxyphenyl Butan 2 Amine Research

Development of More Sustainable and Greener Synthetic Methodologies

The chemical industry's shift towards sustainability has put a spotlight on the environmental impact of synthetic processes. Traditional methods for producing chiral amines often rely on harsh conditions, heavy metal catalysts, and petroleum-derived solvents, which pose ecological threats. nih.gov The development of greener alternatives for the synthesis of (S)-4-(4-Methoxyphenyl)butan-2-amine is a primary challenge, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.gov

Key areas of research in this domain include:

Biocatalysis : The use of enzymes as catalysts represents a cornerstone of green chemistry. mdpi.com Biocatalytic methods operate under mild, aqueous conditions and exhibit high selectivity, offering a sustainable alternative to conventional metal catalysis which often requires high-pressure hydrogen gas and generates metallic waste. nih.gov

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a powerful green technique. In related syntheses, such as that of bis-tetronic acid from 4-methoxybenzaldehyde, microwave irradiation has been shown to dramatically reduce reaction times (from 24 hours to 15 minutes) and increase yields compared to conventional heating. mdpi.com

Green Solvents : The replacement of volatile organic solvents with environmentally benign alternatives is crucial. Natural deep eutectic solvents (NADESs), derived from naturally occurring compounds like L-proline and glycerol (B35011), are being explored as reaction media. mdpi.com Water is also being investigated as a primary solvent for certain reactions. nih.gov

Table 1: Comparison of Synthetic Methodologies for Chiral Amines

| Feature | Traditional Chemical Synthesis | Greener Methodologies |

|---|---|---|

| Catalysts | Often heavy metals (e.g., Palladium, Rhodium) nih.gov | Enzymes (e.g., Transaminases, Oxidoreductases), Organocatalysts nih.govnih.gov |

| Reaction Conditions | High pressure, high temperature, harsh pH nih.gov | Mild, physiological conditions (ambient temperature and pressure) nih.govnih.gov |

| Solvents | Volatile organic compounds (e.g., Toluene, THF) nih.gov | Water, Supercritical fluids, Natural Deep Eutectic Solvents (NADESs) nih.govmdpi.com |

| Atom Economy | Often lower, with byproducts requiring disposal | Higher, with less waste generated hims-biocat.eu |

| Environmental Impact | Significant, with potential for toxic waste and pollution nih.gov | Reduced impact, often biodegradable and from renewable sources nih.govhims-biocat.eu |

Exploration of Novel Biological Targets and Therapeutic Applications

Future research will likely focus on:

GPCR Ligand Discovery : Investigating the interaction of this compound and its analogs with various GPCR subtypes. This is a complex field, as designing ligands with high selectivity for a specific GPCR while avoiding structurally similar off-targets is a major hurdle. pharmafeatures.com

Anthelmintic and Insecticidal Properties : Preliminary studies on related structures have shown promise in non-human applications. For instance, 4-(p-methoxyphenyl)-2-aminobutane has been tested for insect growth inhibition. google.com A simplified derivative, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic activity against the nematode Toxocara canis, suggesting a potential for developing new anti-parasitic agents. nih.gov

Expanding Therapeutic Areas : The structural motif is present in compounds explored for a wide range of conditions. The exploration of derivatives could lead to applications in oncology, neurology, or infectious diseases, areas where chiral amines are prevalent. yale.edu

Table 2: Investigated Applications of (4-Methoxyphenyl)butan-2-amine and Related Structures

| Compound/Derivative | Investigated Application | Research Finding | Citation |

|---|---|---|---|

| N-(4-Methoxyphenyl)pentanamide | Anthelmintic | Showed activity against the nematode Toxocara canis. | nih.gov |

| 4-(p-Methoxyphenyl)-2-aminobutane | Insecticide | Tested for insect feeding and growth inhibition. | google.com |

| General Chiral Amines | Pharmaceuticals | Serve as essential building blocks for numerous drugs targeting enzymes and receptors. | nih.govyale.edu |

| GPCR Ligands | Drug Discovery | Chiral amines are a common feature of ligands designed to modulate GPCRs for various therapeutic interventions. | pharmafeatures.comnih.gov |

Advancements in Asymmetric Catalysis and Biocatalysis for Enhanced Efficiency and Selectivity

The production of a single enantiomer, such as the (S)-form of 4-(4-methoxyphenyl)butan-2-amine (B1362676), is critical for pharmaceutical applications. Asymmetric catalysis is the key to achieving this with high purity. cardiff.ac.uk While significant progress has been made, the quest for catalysts with ever-higher efficiency, broader substrate scope, and perfect selectivity continues.

Future advancements are expected in:

Enzyme Engineering : Protein engineering techniques, such as directed evolution and computational redesign, are expanding the capabilities of enzymes used in biocatalysis. nih.gov Engineered enzymes like ω-transaminases (ω-TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) can now achieve exceptional enantiomeric excess (>99% ee) and yields. mdpi.comhims-biocat.eu Further optimization of these biocatalysts will make industrial-scale production more economically viable. nih.gov

Novel Organocatalysis : Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is a rapidly developing field. cardiff.ac.uk The design of new chiral Brønsted bases and bifunctional catalysts, such as those derived from squaramide or cinchona alkaloids, offers powerful strategies for asymmetric C–N bond formation. nih.govnih.gov

Process Optimization : For biocatalytic processes, improving cofactor recycling systems is crucial for reducing costs, as cofactors like NAD(P)H and pyridoxal (B1214274) 5'-phosphate (PLP) are expensive. nih.gov Developing continuous flow systems, where reagents pass through immobilized enzymes, can also increase productivity and simplify processing. manchester.ac.uk

Table 3: Key Enzyme Classes in Asymmetric Synthesis of Chiral Amines

| Enzyme Class | Catalytic Function | Key Advantages |

|---|---|---|

| ω-Transaminases (ω-TAs) | Asymmetric synthesis from pro-chiral ketones. mdpi.com | High stereoselectivity, broad substrate scope including aromatic ketones. mdpi.com |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes using ammonia. nih.gov | Excellent stereoselectivity, high atom economy. nih.govhims-biocat.eu |

| Imine Reductases (IREDs) | Asymmetric reduction of pre-formed imines to amines. manchester.ac.uk | Direct route to chiral secondary and tertiary amines with high selectivity. manchester.ac.uk |

| Monoamine Oxidases (MAOs) | Deracemization of racemic amines (often in cascades). nih.gov | Enables conversion of a racemic mixture to a single enantiomer. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of molecules like this compound. chiralpedia.com These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating research and development cycles. ajol.info

Key applications and future directions include:

Compound Design and Screening : AI models can screen massive virtual libraries of compounds to predict their binding affinity for biological targets like GPCRs, identifying promising candidates much faster than traditional high-throughput screening. ajol.inforesearchgate.net Generative AI models can even design novel ligands de novo. researchgate.net A major challenge remains in developing models that can reliably predict selectivity for specific targets over closely related ones. pharmafeatures.com

Synthesis Planning and Optimization : ML algorithms can predict the outcomes of chemical reactions, including yield and enantioselectivity. nih.govbeilstein-journals.org By training on large reaction databases, these models can suggest optimal reaction conditions (catalyst, solvent, temperature) for a new synthesis, reducing the amount of empirical experimentation required. chiralpedia.combeilstein-journals.org

Biocatalyst Development : AI is profoundly impacting enzyme engineering. For example, AI tools that accurately predict the 3D structure of proteins from their amino acid sequence are guiding the rational design of new biocatalysts with enhanced stability and activity for chiral amine synthesis. nih.gov

Table 4: Role of AI/ML in the Research and Development Pipeline

| Development Stage | Application of AI/ML | Expected Outcome |

|---|---|---|

| Catalyst Design | Predict catalyst performance; automated discovery of new catalysts. chiralpedia.com | Discovery of novel catalysts with higher efficiency and selectivity. |

| Reaction Optimization | Predict reaction yield and enantiomeric excess under various conditions. nih.govbeilstein-journals.org | Faster optimization of synthetic routes with fewer experiments. |

| Target Identification | Analyze biological data to predict ligand-receptor interactions. ajol.inforesearchgate.net | Identification of new potential biological targets for the compound. |

| Lead Optimization | De novo design of derivatives with improved pharmacological properties. researchgate.net | Accelerated development of drug candidates with enhanced efficacy and safety profiles. |

| Enzyme Engineering | Predict protein structures to guide rational design of biocatalysts. nih.gov | Creation of highly efficient and stable enzymes for green synthesis. |

Q & A

Basic: What synthetic methodologies are recommended for (S)-4-(4-Methoxyphenyl)butan-2-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound can be achieved via enantioselective reductive amination or resolution of racemic mixtures. A key approach involves Buchwald-Hartwig amination (as adapted for bis(4-methoxyphenyl)amine derivatives) to introduce the amine group while preserving stereochemistry . Optimization includes:

- Catalyst selection : Palladium-based catalysts for coupling efficiency.

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Chiral resolution : Use of (R)- or (S)-mandelic acid for enantiomeric separation, achieving >95% enantiomeric excess (e.e.) via crystallization .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR (e.g., in CDCl) identify methoxy ( ~3.8 ppm) and chiral center proton splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 208.133).

- X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, resolving chiral configurations. For example, torsion angles between the methoxyphenyl and amine groups validate stereochemistry .

Advanced: How can enantiomeric mixtures of 4-(4-Methoxyphenyl)butan-2-amine derivatives be resolved?

Answer:

- Diastereomeric Salt Formation : Treat racemic mixtures with enantiopure mandelic acid. For (S)-enantiomers, (S)-mandelic acid preferentially crystallizes, yielding 33–39% isolated enantiopure product .

- Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol gradients for analytical separation (e.g., Chiralpak® IC).

Advanced: What challenges arise in X-ray crystallographic analysis of chiral amines, and how are they addressed?

Answer:

- Twinned Crystals : Common due to chiral centers. SHELXL’s TWIN/BASF commands model twinning, improving R values .

- Disorder in Methoxy Groups : Partial occupancy refinement and restraints (e.g., DFIX in SHELX) mitigate overfitting .

- Data Resolution : High-resolution data (>1.0 Å) from synchrotron sources enhance electron density maps for chiral centers.

Basic: What biological activities are reported for this compound, and how are they assayed?

Answer:

- Receptor Binding : Structural analogs (e.g., (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine) show affinity for adrenergic receptors. Assays include competitive radioligand binding (e.g., H-Dihydroalprenolol) .

- Enzyme Inhibition : IC values determined via fluorescence-based assays (e.g., monoamine oxidase inhibition).

Advanced: How do structural modifications (e.g., methoxy group substitution) affect reactivity and bioactivity?

Answer:

- Electron-Withdrawing Groups : Replacing methoxy (-OCH) with nitro (-NO) decreases amine basicity (pK ~1.5 units) and alters receptor binding kinetics .

- Steric Effects : Bulkier substituents (e.g., benzyloxy) reduce metabolic stability in hepatocyte assays .

Advanced: How can researchers reconcile contradictory biological activity data across studies?

Answer:

- Assay Standardization : Control for variables like cell line (HEK293 vs. CHO) and buffer pH.

- Stereochemical Purity : Verify enantiomeric excess via chiral HPLC to rule out opposing activities of (R)- vs. (S)-enantiomers .

- Metabolite Interference : Use LC-MS to quantify intact compound vs. degradation products in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.